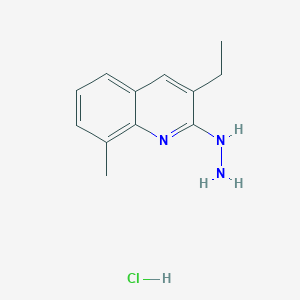
3-Ethyl-2-hydrazino-8-methylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-hydrazino-8-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H15N3•HCl and a molecular weight of 237.73 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by its unique structure, which includes an ethyl group, a hydrazino group, and a methylquinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-hydrazino-8-methylquinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, starting with the appropriate aromatic precursors. This often involves cyclization reactions to form the quinoline ring.
Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions. These reactions are typically carried out under basic conditions using alkyl halides as the alkylating agents.
Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine or its derivatives. This step is usually performed under acidic conditions to ensure the formation of the hydrazino group.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-hydrazino-8-methylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazino group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical research.
Aplicaciones Científicas De Investigación
3-Ethyl-2-hydrazino-8-methylquinoline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-hydrazino-8-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline core can interact with DNA and RNA, affecting their function and stability. These interactions lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinoquinoline: Similar structure but lacks the ethyl and methyl groups.
8-Methylquinoline: Lacks the hydrazino and ethyl groups.
3-Ethylquinoline: Lacks the hydrazino and methyl groups.
Uniqueness
3-Ethyl-2-hydrazino-8-methylquinoline hydrochloride is unique due to the presence of all three functional groups (ethyl, hydrazino, and methyl) on the quinoline core. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
1171652-46-2 |
|---|---|
Fórmula molecular |
C12H16ClN3 |
Peso molecular |
237.73 g/mol |
Nombre IUPAC |
(3-ethyl-8-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-7-10-6-4-5-8(2)11(10)14-12(9)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
Clave InChI |
IQCCNHRGOFCPLA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=CC=CC(=C2N=C1NN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


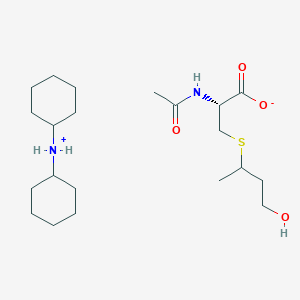

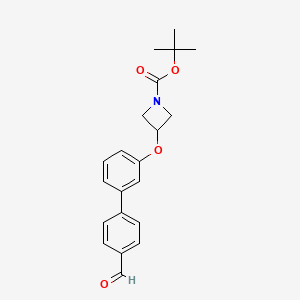
![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)

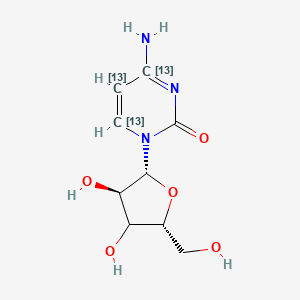

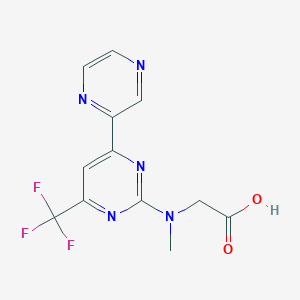

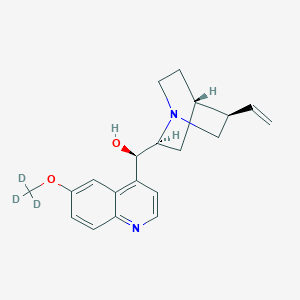

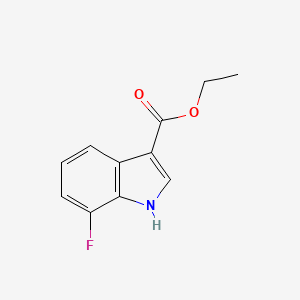
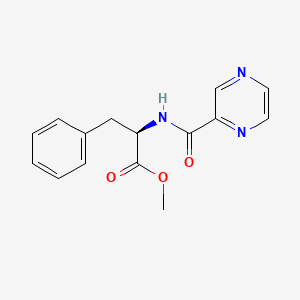
![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
